molecular formula C13H12ClNO2 B11792463 Methyl 5-(4-chlorobenzyl)-1H-pyrrole-2-carboxylate

Methyl 5-(4-chlorobenzyl)-1H-pyrrole-2-carboxylate

Cat. No.: B11792463
M. Wt: 249.69 g/mol
InChI Key: SQRQGTMQAYFJSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(4-chlorobenzyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with a methyl ester group at the 2-position and a 4-chlorobenzyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-chlorobenzyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 4-chlorobenzyl bromide with a pyrrole derivative under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The resulting intermediate is then esterified using methyl chloroformate to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-chlorobenzyl)-1H-pyrrole-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Pyrrole-2-carboxylic acid derivatives.

    Reduction: Alcohol derivatives of the original ester.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-(4-chlorobenzyl)-1H-pyrrole-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-(4-chlorobenzyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(4-bromobenzyl)-1H-pyrrole-2-carboxylate
  • Methyl 5-(4-fluorobenzyl)-1H-pyrrole-2-carboxylate
  • Methyl 5-(4-methylbenzyl)-1H-pyrrole-2-carboxylate

Uniqueness

Methyl 5-(4-chlorobenzyl)-1H-pyrrole-2-carboxylate is unique due to the presence of the 4-chlorobenzyl group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C13H12ClNO2

Molecular Weight

249.69 g/mol

IUPAC Name

methyl 5-[(4-chlorophenyl)methyl]-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C13H12ClNO2/c1-17-13(16)12-7-6-11(15-12)8-9-2-4-10(14)5-3-9/h2-7,15H,8H2,1H3

InChI Key

SQRQGTMQAYFJSP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(N1)CC2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.